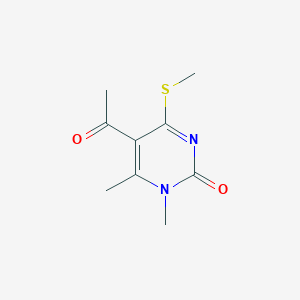
N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide
Übersicht
Beschreibung
N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide, also known as DMBHBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has a molecular formula of C12H18N2O4.
Wirkmechanismus
The mechanism of action of N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). In neuroprotection, N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide has been shown to scavenge free radicals and prevent oxidative stress-induced damage to neurons. In anti-inflammatory activity, N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB) and inhibiting the activity of cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress-induced damage. N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide has also been shown to have antioxidant properties and to scavenge free radicals. It has a low toxicity profile and has been found to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide in lab experiments is its low toxicity profile, which makes it an ideal candidate for in vitro and in vivo studies. N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide is also relatively easy to synthesize and has a good yield. One of the limitations of using N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide in lab experiments is its limited solubility in water, which can make it challenging to administer in some experimental setups. N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide also has limited stability in solution, which can affect its potency over time.
Zukünftige Richtungen
There are several future directions for the research on N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide. One of the significant areas of research is the development of N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide-based therapies for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide in cancer treatment. Another area of research is the neuroprotective effects of N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide, which could have significant implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The anti-inflammatory activity of N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide also warrants further investigation, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, the development of novel N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide derivatives with improved solubility and stability in solution could enhance its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide has been extensively studied for its potential therapeutic applications. Some of the significant research areas where N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide has shown promising results include cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer treatment, N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide has been found to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory activity, N'-(3,4-dimethoxybenzylidene)-4-hydroxybutanohydrazide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-hydroxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-11-6-5-10(8-12(11)19-2)9-14-15-13(17)4-3-7-16/h5-6,8-9,16H,3-4,7H2,1-2H3,(H,15,17)/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORROBZIZOMAAS-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-hydroxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B3820949.png)
![({[(1-adamantylacetyl)amino]methyl}thio)acetic acid](/img/structure/B3820952.png)





![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3820983.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-methylpyridin-2-yl)ethyl]succinamide](/img/structure/B3821005.png)
![N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3821012.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B3821023.png)
![imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid](/img/structure/B3821039.png)
![1-[(4-benzyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B3821043.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821047.png)